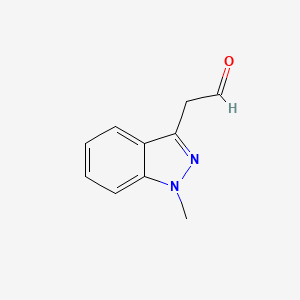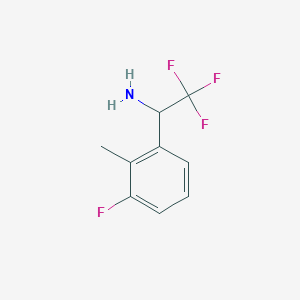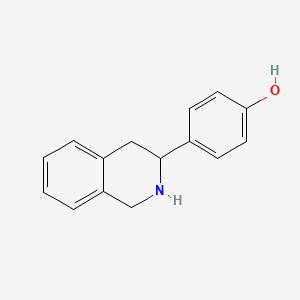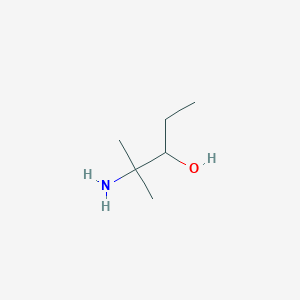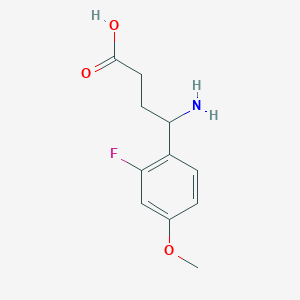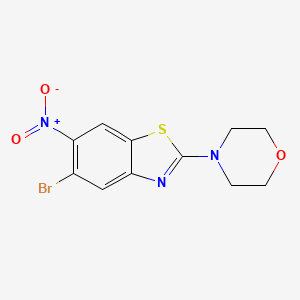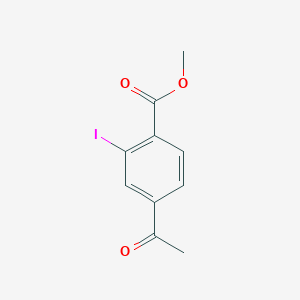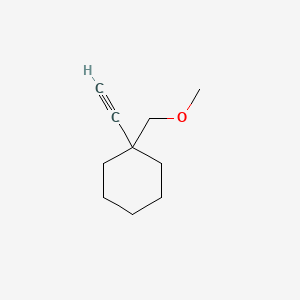
1-Ethynyl-1-(methoxymethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-1-(methoxymethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethynyl group and a methoxymethyl group
Preparation Methods
The synthesis of 1-Ethynyl-1-(methoxymethyl)cyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives with ethynyl and methoxymethyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
1-Ethynyl-1-(methoxymethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-1-(methoxymethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-1-(methoxymethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methoxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Ethynyl-1-(methoxymethyl)cyclohexane can be compared with similar compounds such as:
1-Ethynyl-1-cyclohexanol: This compound has a hydroxyl group instead of a methoxymethyl group, leading to different reactivity and applications.
1-Ethynyl-1-cyclohexene: Lacks the methoxymethyl group, resulting in distinct chemical properties and uses.
Properties
CAS No. |
2825012-24-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-ethynyl-1-(methoxymethyl)cyclohexane |
InChI |
InChI=1S/C10H16O/c1-3-10(9-11-2)7-5-4-6-8-10/h1H,4-9H2,2H3 |
InChI Key |
HXTCYEJOQBIOGI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one](/img/structure/B13553919.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B13553928.png)


